4-Chloro-7-methylpyrazolo[1,5-A][1,3,5]triazine
Overview
Description
4-Chloro-7-methylpyrazolo[1,5-A][1,3,5]triazine is a heterocyclic compound with the molecular formula C6H5ClN4. It is characterized by a fused ring system consisting of pyrazole and triazine rings.
Preparation Methods
The synthesis of 4-Chloro-7-methylpyrazolo[1,5-A][1,3,5]triazine typically involves the reaction of amine-substituted pyrazole with substituted isothiocyanate in the presence of acetonitrile (CH3CN) and dimethylformamide (DMF) at ambient temperature . The reaction proceeds through nucleophilic addition, leading to the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-Chloro-7-methylpyrazolo[1,5-A][1,3,5]triazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents may vary.
Cyclization: It can form additional ring structures through cyclization reactions.
Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Chloro-7-methylpyrazolo[1,5-A][1,3,5]triazine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research explores its potential as a therapeutic agent due to its interaction with various biological targets.
Industry: It is used in the development of flame-retardant materials and other industrial applications.
Mechanism of Action
The mechanism of action of 4-Chloro-7-methylpyrazolo[1,5-A][1,3,5]triazine involves its interaction with specific molecular targets, leading to various biological effects. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can result in the inhibition of enzyme activity or the activation of signaling pathways, contributing to its observed biological effects .
Comparison with Similar Compounds
4-Chloro-7-methylpyrazolo[1,5-A][1,3,5]triazine can be compared with other similar compounds, such as:
4-Chloro-7-(2-chlorophenyl)-8-iodo-2-methylpyrazolo[1,5-A][1,3,5]triazine: This compound has additional substituents that may alter its chemical and biological properties.
7-(2-Chlorophenyl)-8-(4-chlorophenyl)-2-methylpyrazolo[1,5-A][1,3,5]triazin-4(3H)-one: Another derivative with different substituents affecting its reactivity and applications.
Properties
IUPAC Name |
4-chloro-7-methylpyrazolo[1,5-a][1,3,5]triazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c1-4-2-5-8-3-9-6(7)11(5)10-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGNMWSZUKPXHRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)N=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501243060 | |
Record name | 4-Chloro-7-methylpyrazolo[1,5-a]-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501243060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1196155-93-7 | |
Record name | 4-Chloro-7-methylpyrazolo[1,5-a]-1,3,5-triazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1196155-93-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-7-methylpyrazolo[1,5-a]-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501243060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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